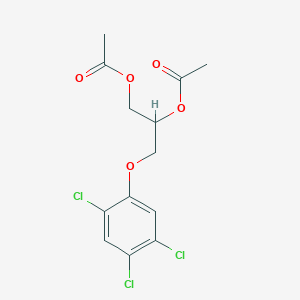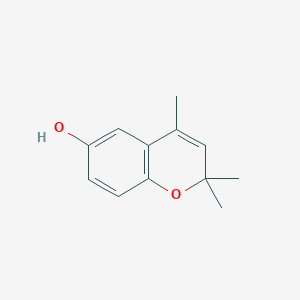
Dysprosium--indium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–indium (2/1) is a compound formed by the combination of dysprosium and indium in a 2:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while indium is a post-transition metal with excellent electrical conductivity and malleability. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–indium (2/1) typically involves the direct combination of dysprosium and indium metals at high temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the desired compound. The reaction can be represented as: [ 2 \text{Dy} + \text{In} \rightarrow \text{Dy}_2\text{In} ]
Industrial Production Methods: Industrial production of dysprosium–indium (2/1) involves similar high-temperature synthesis methods. The process is optimized for large-scale production by controlling the reaction environment, temperature, and purity of the starting materials. Advanced techniques such as vacuum induction melting or arc melting may be employed to ensure the formation of a homogeneous compound.
化学反応の分析
Types of Reactions: Dysprosium–indium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–indium (2/1) can be oxidized in the presence of oxygen to form dysprosium oxide and indium oxide. [ 2 \text{Dy}_2\text{In} + 3 \text{O}_2 \rightarrow 2 \text{Dy}_2\text{O}_3 + 2 \text{In}_2\text{O}_3 ]
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures to yield the elemental metals. [ \text{Dy}_2\text{In} + 3 \text{H}_2 \rightarrow 2 \text{Dy} + \text{In} + 3 \text{H}_2\text{O} ]
Substitution: Dysprosium–indium (2/1) can undergo substitution reactions with halogens to form dysprosium halides and indium halides. [ \text{Dy}_2\text{In} + 3 \text{Cl}_2 \rightarrow 2 \text{DyCl}_3 + \text{InCl}_3 ]
Major Products Formed: The major products formed from these reactions include dysprosium oxide, indium oxide, dysprosium halides, and indium halides.
科学的研究の応用
Dysprosium–indium (2/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: Dysprosium–indium (2/1) is utilized in biological research for its magnetic properties, aiding in the development of magnetic resonance imaging (MRI) contrast agents.
Medicine: The compound’s magnetic properties are also exploited in targeted drug delivery systems and hyperthermia treatment for cancer.
Industry: Dysprosium–indium (2/1) is employed in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
作用機序
The mechanism by which dysprosium–indium (2/1) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility enhances the compound’s overall magnetic behavior, making it useful in applications requiring strong magnetic fields. Indium’s excellent electrical conductivity contributes to the compound’s effectiveness in electronic applications. The molecular targets and pathways involved include interactions with magnetic and electronic systems, facilitating various technological and medical applications.
類似化合物との比較
Dysprosium–gallium (2/1): Similar to dysprosium–indium (2/1), this compound combines dysprosium with gallium, another post-transition metal. It shares similar magnetic properties but differs in its electronic behavior due to gallium’s distinct characteristics.
Dysprosium–aluminum (2/1): This compound combines dysprosium with aluminum, offering unique properties such as high thermal conductivity and low density, making it suitable for lightweight magnetic applications.
Uniqueness: Dysprosium–indium (2/1) stands out due to the combination of dysprosium’s magnetic properties and indium’s electrical conductivity. This unique blend makes it particularly valuable in applications requiring both strong magnetic fields and efficient electrical performance.
特性
CAS番号 |
12381-78-1 |
|---|---|
分子式 |
Dy2In |
分子量 |
439.82 g/mol |
InChI |
InChI=1S/2Dy.In |
InChIキー |
UECPMYVJLZGHDW-UHFFFAOYSA-N |
正規SMILES |
[In].[Dy].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


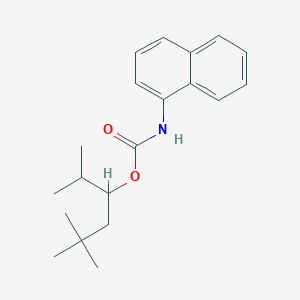
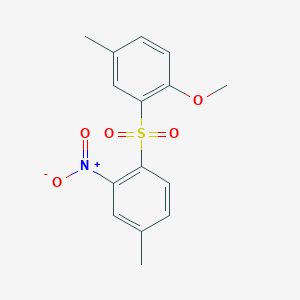
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
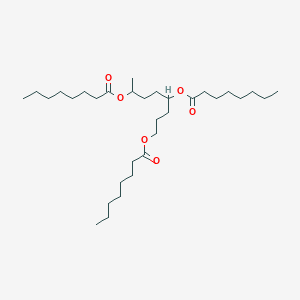
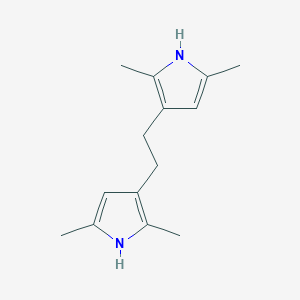
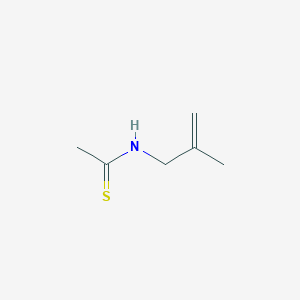

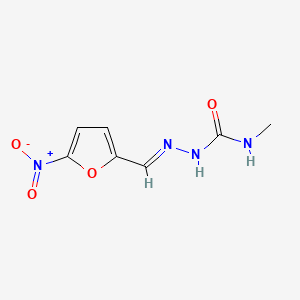
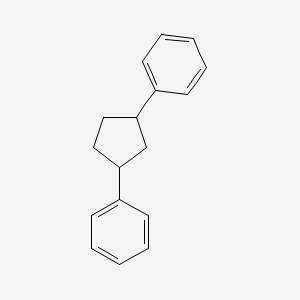
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
